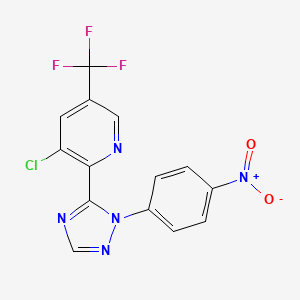

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-chloro-2-[2-(4-nitrophenyl)-1,2,4-triazol-3-yl]-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3N5O2/c15-11-5-8(14(16,17)18)6-19-12(11)13-20-7-21-22(13)9-1-3-10(4-2-9)23(24)25/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDEQEGOHXWQVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3-Chloro-2-hydrazino-5-(trifluoromethyl)pyridine

This intermediate is commonly prepared from 3-chloro-2-cyano-5-(trifluoromethyl)pyridine via nucleophilic substitution reactions involving cyanide sources and subsequent hydrazine treatment. A typical patented method involves:

- Dissolving 3-chloro-2-substituted-5-(trifluoromethyl)pyridine in a low-toxicity solvent such as dichloromethane.

- Addition of an activating agent such as triethylamine or 4-dimethylaminopyridine (DMAP).

- Heating under reflux for several hours (4-6 h).

- Cooling, filtration, and vacuum drying of the resulting organic salt.

- Reaction of this organic salt with hydrocyanic acid in a biphasic system (organic solvent and water) at low temperature (0-10°C) for 2-3 hours.

- Acidification and washing steps to isolate the 3-chloro-2-cyano-5-(trifluoromethyl)pyridine intermediate with yields around 85%.

This intermediate can be further transformed into the hydrazino derivative by hydrazine treatment, which is a precursor for the triazole ring formation.

Cyclization to Form the Triazolopyridine Ring

The key step to obtain the target compound involves the condensation of 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine with 4-nitrobenzoic acid under ultrasonic or thermal conditions:

- Mixing 2-hydrazino-3-chloro-5-(trifluoromethyl)pyridine (10 mmol) with excess 4-nitrobenzoic acid (50 mmol).

- Ultrasonic irradiation or heating at about 105°C for 3 hours to promote ring closure and formation of the 1,2,4-triazole fused to the pyridine ring.

- Concentration of the reaction mixture and recrystallization from absolute ethanol to purify the product.

- Resulting in white crystalline 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine with yields reported around 52% and melting points in the range of 117-120°C.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of organic salt | 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine or DMAP, methanol or acetone | Reflux (60-70°C) | 4-6 hours | - | Activator molar ratio 1:1 to 1:3 |

| Cyanide substitution | Organic salt, hydrocyanic acid, dichloromethane/water biphasic system | 0-10°C | 2-3 hours | 85.7 | Acidification to pH 2-4, washing |

| Hydrazine treatment | Hydrazine hydrate (not detailed in source) | Mild heating | Variable | - | Converts nitrile to hydrazino group |

| Cyclization with 4-nitrobenzoic acid | 2-hydrazino-3-chloro-5-trifluoromethylpyridine, 4-nitrobenzoic acid | 105°C | 3 hours | 52 | Ultrasonic reactor used |

Analytical and Purification Methods

- Purification : Recrystallization from absolute ethanol is used to obtain pure crystalline product.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (400 MHz, CDCl3) confirms the chemical structure, showing characteristic signals for pyridine and phenyl protons.

- Melting Point : 117-120°C for the final triazolopyridine compound.

- Yield Considerations : The overall yields are moderate to good with optimization of reaction time, temperature, and solvent systems critical for maximizing output.

Summary of Key Research Findings

- The use of low-toxicity solvents such as dichloromethane instead of nitrile solvents reduces environmental impact and facilitates solvent recycling.

- Activators like triethylamine and DMAP play a crucial role in the formation of organic salts, which are key intermediates in the synthetic route.

- Ultrasonic irradiation enhances the cyclization step, improving reaction rates and yields.

- The synthetic route is robust and scalable, suitable for producing the compound for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chloro and nitrophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents replacing the chloro or nitrophenyl groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that the presence of the nitrophenyl group enhances the compound's efficacy against a range of bacteria and fungi. In particular, compounds similar to 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine have demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have also been explored. The compound's structure allows it to act as a radical scavenger, which can be beneficial in preventing oxidative stress-related diseases .

Case Study: Antimicrobial Evaluation

A study involving the synthesis and evaluation of various triazole derivatives, including those with similar structures to the compound , highlighted their potential as new antimicrobial agents. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of existing antibiotics .

Agricultural Applications

Fungicide Development

The compound's triazole moiety is known for its fungicidal properties. Research has indicated that similar triazole compounds can effectively control fungal diseases in crops. For example, studies have reported that compounds with trifluoromethyl groups enhance the fungicidal activity against various plant pathogens .

Herbicide Potential

Additionally, the unique chemical structure may provide opportunities for developing novel herbicides. The incorporation of the trifluoromethyl group is particularly noted for increasing herbicidal efficacy due to its ability to disrupt plant metabolic processes .

Materials Science Applications

Polymer Chemistry

In materials science, compounds like this compound can be utilized in the synthesis of advanced materials. Their unique properties allow for the development of polymers with enhanced thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Pyridine-Triazole Derivatives with Substituent Variations

Several analogs share the 3-chloro-5-(trifluoromethyl)pyridine core but differ in substituents (Table 1):

Key Observations :

- Electron-Withdrawing Groups : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to 7e’s nitro-substituted benzyloxy group or 7f’s trifluoromethylphenyl group.

- Synthetic Accessibility: Yields for analogs like 7e (71.8%) and 7j (91.5%) suggest that substituent steric/electronic profiles influence reaction efficiency.

- Thermal Stability : Higher melting points in 7e (122–125°C) vs. 7f (73–75°C) correlate with crystallinity differences from substituent bulkiness.

Triazole-Linked Pyridine Derivatives in Coordination Chemistry

Platinum complexes with ligands like 2,6-bis(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)pyridine (Pt-CF₃tz-pyC₅) exhibit photoluminescence due to metal-ligand charge transfer . While structurally distinct, these complexes highlight the triazole-pyridine scaffold’s versatility in tuning electronic properties for optoelectronic applications.

Physicochemical and Functional Comparisons

Substituent Effects on Reactivity

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-nitrophenyl group increases electrophilicity compared to analogs with trifluoromethoxy (7e) or alkyl groups (7g). This may enhance interactions in catalytic or receptor-binding contexts.

- Steric Effects: Bulky substituents (e.g., 2,3,6-trichloro-4-nitrophenoxy in ) reduce solubility but improve thermal stability.

Biological Activity

3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine (CAS Number: 1823183-93-2) is a synthetic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 369.68 g/mol. The structure features a triazole ring, a nitrophenyl group, and trifluoromethyl and chloro substituents on a pyridine ring, which contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1823183-93-2 |

| Molecular Formula | C₁₄H₇ClF₃N₅O₂ |

| Molecular Weight | 369.68 g/mol |

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group in the structure enhances the antibacterial potency by increasing lipophilicity and facilitating membrane penetration.

A study reported that related triazole compounds demonstrated minimum inhibitory concentration (MIC) values in the range of 32–128 µg/mL against E. coli and S. aureus, suggesting that modifications in the structure can lead to improved antimicrobial efficacy .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including human colon adenocarcinoma (HT-29) and lung adenocarcinoma (A549). The mechanism appears to involve apoptosis induction through caspase activation pathways.

For example, related compounds have exhibited IC50 values ranging from 10 µM to 50 µM against different cancer cell lines, indicating promising anticancer activity . Further studies are necessary to elucidate the precise mechanisms of action and potential targets involved.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within microbial or cancerous cells. The triazole ring may inhibit fungal cytochrome P450 enzymes, while the nitrophenyl group could play a role in reactive oxygen species (ROS) generation leading to cellular damage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the triazole ring via cyclization.

- Introduction of the nitrophenyl group through nucleophilic substitution.

- Halogenation to add chloro groups.

- Trifluoromethylation using specialized reagents.

These synthetic pathways allow for the generation of various derivatives with modified biological activities .

Case Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives of this compound and tested them against Gram-positive and Gram-negative bacteria. The most active derivative showed an MIC value of 32 µg/mL against S. aureus, indicating significant potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, derivatives were tested on human cancer cell lines, revealing IC50 values as low as 15 µM against lung cancer cells (A549). These results underscore the compound's potential as a lead structure for developing new anticancer therapies.

Q & A

Q. What are the recommended synthetic routes for 3-chloro-2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling reactions. For example:

Intermediate Preparation : Use a Buchwald-Hartwig amination or Suzuki-Miyaura coupling to introduce the 4-nitrophenyl group to the triazole core .

Pyridine Functionalization : Chlorination at the 3-position and trifluoromethylation at the 5-position can be achieved using POCl₃ and Ruppert-Prakash reagent (TMSCF₃), respectively .

Optimization : Vary catalysts (e.g., Pd₂(dba)₃/XPhos for cross-couplings), solvents (DMF or THF), and temperatures (80–110°C) to improve yields. Monitor progress via LC-MS and adjust stoichiometric ratios of reagents like Cs₂CO₃ .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR with deuterated DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., distinguishing triazole C-H from pyridine protons) .

- XRD : Employ single-crystal X-ray diffraction (SHELXL/SHELXS) to resolve ambiguities in regiochemistry, especially for the triazole-pyridine linkage .

- HRMS : Validate molecular weight and fragmentation patterns using high-resolution mass spectrometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Target Validation : Use competitive binding assays (e.g., fluorescence polarization or SPR) to confirm interactions with suspected biological targets (e.g., kinase enzymes) .

- Structural Analysis : Compare crystallographic data (e.g., protein-ligand co-crystals) with computational docking results (AutoDock Vina) to identify binding mode discrepancies .

- Control Experiments : Test stability under assay conditions (pH, temperature) to rule out decomposition artifacts .

Q. What strategies are effective for optimizing the compound’s electronic properties for material science applications?

- Methodological Answer :

- DFT Calculations : Model substituent effects (e.g., electron-withdrawing -NO₂ and -CF₃ groups) on HOMO/LUMO levels using Gaussian09 .

- Experimental Tuning : Replace the 4-nitrophenyl group with electron-donating substituents (e.g., -OMe) and compare charge-transfer behavior via cyclic voltammetry .

- Morphology Studies : Analyze thin-film crystallinity using grazing-incidence XRD (GI-XRD) to correlate structure with optoelectronic performance .

Q. How can researchers address low yields in the final coupling step of the synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos) or Cu-mediated Ullmann couplings for heteroaryl-aryl bond formation .

- Solvent Effects : Switch from polar aprotic solvents (DMF) to less-coordinating alternatives (toluene) to reduce side reactions .

- Workflow Adjustments : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before coupling to minimize competing pathways .

Data Contradiction Analysis

Q. How should conflicting solubility data across studies be reconciled?

- Methodological Answer :

- Standardized Protocols : Report solubility in multiple solvents (DMSO, ethanol, water) under controlled conditions (25°C, 48h equilibration) .

- Particle Size Control : Use sonication or micronization to ensure consistent particle distribution during measurements .

- Analytical Validation : Cross-check results via UV-Vis spectroscopy (for saturated solutions) and HPLC quantification .

Q. What experimental approaches clarify discrepancies in reported metabolic stability?

- Methodological Answer :

- In Vitro Models : Compare hepatic microsomal stability (human vs. rodent) using LC-MS/MS to quantify parent compound depletion .

- Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways and identify degradation hotspots .

- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole) to assess enzyme-specific contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.